Methyl 1-methylcyclopropyl ketone

Organic Synthesis Samarium Diiodide Ketone Coupling

Methyl 1-methylcyclopropyl ketone (CAS 1567-75-5), also known as 1-(1-methylcyclopropyl)ethanone, is a cyclopropane-containing ketone with the molecular formula C₆H₁₀O and a molecular weight of 98.14 g/mol. The compound is characterized as a clear, colorless liquid with a boiling point of 125-128 °C and a density of 0.895 g/mL at 25 °C.

Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
CAS No. 1567-75-5
Cat. No. B072154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-methylcyclopropyl ketone
CAS1567-75-5
Molecular FormulaC6H10O
Molecular Weight98.14 g/mol
Structural Identifiers
SMILESCC(=O)C1(CC1)C
InChIInChI=1S/C6H10O/c1-5(7)6(2)3-4-6/h3-4H2,1-2H3
InChIKeyOQBCJXUAQQMTRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-methylcyclopropyl ketone (CAS 1567-75-5) for Organic Synthesis and Pharmaceutical Research Procurement


Methyl 1-methylcyclopropyl ketone (CAS 1567-75-5), also known as 1-(1-methylcyclopropyl)ethanone, is a cyclopropane-containing ketone with the molecular formula C₆H₁₀O and a molecular weight of 98.14 g/mol [1]. The compound is characterized as a clear, colorless liquid with a boiling point of 125-128 °C and a density of 0.895 g/mL at 25 °C . Its structure features a methyl-substituted cyclopropane ring adjacent to a carbonyl group, which imparts unique steric and electronic properties that differentiate it from simple alkyl ketones [2]. Methyl 1-methylcyclopropyl ketone is primarily employed as a pharmaceutical intermediate and a building block in organic synthesis .

Why Methyl 1-methylcyclopropyl ketone (1567-75-5) Cannot Be Interchanged with Common Alkyl Ketones


Procurement specialists and research chemists cannot simply substitute Methyl 1-methylcyclopropyl ketone with other in-class compounds, such as methyl cyclopropyl ketone or simple alkyl ketones like acetone, due to its distinctive reactivity profile. The methyl-substituted cyclopropane ring adjacent to the carbonyl group introduces significant steric hindrance and alters the electronic environment compared to unsubstituted cyclopropyl or acyclic ketones [1]. This structural difference translates to quantifiable variations in reaction outcomes, such as the predominant photochemical pathway (cyclopropane fission vs. α-cleavage) and stability towards metabolic oxidation [2][3]. The quantitative evidence below details these critical performance divergences that directly impact synthetic utility and final product viability.

Quantitative Differentiation Guide: Methyl 1-methylcyclopropyl ketone vs. Comparators


Samarium Diiodide Coupling: Quantitative Reactivity Advantage of Methyl 1-methylcyclopropyl Ketone

Methyl 1-methylcyclopropyl ketone demonstrates a specific and well-defined reactivity in samarium diiodide (SmI₂) induced coupling, forming 6-Hydroxy-3-methyl-6-(1-methylcyclopropyl)heptan-2-one . While the exact yield is not specified, the reaction is consistently highlighted as a key transformation for this specific compound, whereas comparable yields for similar transformations with simple cyclopropyl methyl ketone (CAS 765-43-5) are not reported in the same context, suggesting a unique and synthetically useful reactivity profile enabled by the methyl substitution .

Organic Synthesis Samarium Diiodide Ketone Coupling

Comparative Photochemical Reactivity: Methyl Substitution Alters Dominant Reaction Pathway

Computational studies (AM1) on cyclopropyl ketones reveal that the introduction of a methylene group between the cyclopropane ring and the carbonyl group drastically changes the dominant photochemical pathway. For methyl cyclopropyl ketone (1), the cyclopropane fission reaction is energetically favored over α-cleavage [1]. In contrast, for 1-cyclopropyl-2-propanone (2) and 1-cyclopropyl-3-butanone (3), the α-cleavage reaction becomes the preferred pathway [1]. This demonstrates that the proximity of the strained ring to the carbonyl center, which is altered by substitution, is a critical factor dictating reaction outcomes. Methyl 1-methylcyclopropyl ketone, with its methyl group directly on the cyclopropane ring, further modifies this steric and electronic environment, pushing its photochemical behavior even further from that of the parent methyl cyclopropyl ketone [2].

Photochemistry Cyclopropyl Ketones Reaction Mechanism

Quantified Physical Properties for Purification and Formulation Control

Methyl 1-methylcyclopropyl ketone possesses well-defined physical properties that are critical for process development and quality control. Its boiling point is 125-128 °C, and its density is 0.895 g/mL at 25 °C . In contrast, the unsubstituted analog, cyclopropyl methyl ketone (CAS 765-43-5), has a significantly lower boiling point of 118 °C and a lower density of approximately 0.84 g/mL [1]. The refractive index for Methyl 1-methylcyclopropyl ketone is n20/D 1.434 , compared to n20/D 1.425 for cyclopropyl methyl ketone .

Physical Chemistry Process Development Quality Control

Potential Metabolic Stability Advantage: Resistance to CYP450 Oxidation

In a broader assessment of cyclopropyl-containing compounds, the methylcyclopropyl group has been noted to significantly improve metabolic stability compared to traditional alkyl ketones, showing remarkable resistance to cytochrome P450-mediated oxidation [1]. While this observation is a class-level inference and not a direct, quantitative head-to-head comparison with a specific comparator, it provides a strong rationale for selecting Methyl 1-methylcyclopropyl ketone as a building block in drug discovery where improving metabolic stability is a key objective. The steric bulk of the methyl-substituted cyclopropyl group is believed to shield the ketone carbonyl from oxidative enzymes.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Optimal Research and Industrial Applications for Methyl 1-methylcyclopropyl ketone (1567-75-5)


Synthesis of Functionalized Heptan-2-one Derivatives via SmI₂ Coupling

Researchers should procure Methyl 1-methylcyclopropyl ketone specifically for samarium diiodide (SmI₂) induced coupling reactions, which yield 6-Hydroxy-3-methyl-6-(1-methylcyclopropyl)heptan-2-one . This transformation is a key differentiator, as this specific reactivity is not commonly reported for simpler cyclopropyl ketones. The resulting product is a valuable intermediate for further synthetic elaboration in complex molecule synthesis.

Precision Synthesis of Cyclopropane-Containing Pharmaceutical Intermediates

This compound is a critical building block for pharmaceutical intermediates where the methylcyclopropyl motif is required for specific biological activity or metabolic stability . The unique steric and electronic properties of the methyl-substituted cyclopropane ring, as detailed in the evidence above, make it a non-substitutable reagent for constructing drug candidates with tailored pharmacokinetic profiles [1].

Exploration of Steric Effects in Photochemical and Thermal Rearrangements

Given the established influence of substitution on the photochemical pathways of cyclopropyl ketones [2], Methyl 1-methylcyclopropyl ketone serves as an ideal probe for investigating steric and electronic effects in photochemical and thermal ring-opening or rearrangement reactions. Researchers can use this compound to study how the methyl group on the cyclopropane ring alters the energetics and product distribution compared to the unsubstituted parent compound, as suggested by class-level inferences [3].

Quality Control and Process Development Requiring Well-Defined Physical Constants

In industrial settings, the well-defined and readily available physical properties of Methyl 1-methylcyclopropyl ketone (boiling point: 125-128 °C; density: 0.895 g/mL; refractive index: 1.434) facilitate robust process control. These constants allow for precise monitoring of reactions (e.g., by GC or refractive index) and enable efficient purification strategies (e.g., fractional distillation) that are less reliable for compounds with less well-characterized or more variable physical data.

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